The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic molecule with significant potential in various scientific fields. Its molecular formula is and it has a molecular weight of approximately 414.417 g/mol. This compound is characterized by its unique structural features, including a benzofuroxazine core and substituents that may impart interesting biological activities.
This compound can be sourced from chemical suppliers like BenchChem, which provides high-purity variants suitable for research applications. The structural data for this compound is also available in databases such as PubChem, which offers comprehensive information on its properties and synthesis.
The compound belongs to the class of oxazines, specifically featuring a benzofuroxazine framework. It incorporates aromatic and heterocyclic moieties, making it a candidate for studies in medicinal chemistry and organic synthesis.
The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can be approached through several methods. One notable method involves the use of benzo[d][1,3]dioxole derivatives and pyridine-based reagents under controlled conditions.
The reaction mixture is prepared in a Schlenk tube to maintain an inert atmosphere. The process may involve multiple steps including stirring, filtration, and evaporation under reduced pressure to achieve the final product in high purity.
The molecular structure of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can be represented using various chemical notation systems.
InChI=1S/C24H18N2O5/c27-23-17-2-4-19-18(24(17)31-22(23)9-15-5-7-25-8-6-15)12-26(13-28-19)11-16-1-3-20-21(10-16)30-14-29-20/h1-10H,11-14H2/b22-9-|This indicates the connectivity of atoms within the molecule and helps in understanding its stereochemistry.
The compound features multiple rings including a benzofuroxazine core which contributes to its structural complexity. The presence of functional groups such as methylene and oxazine enhances its potential reactivity.
The compound is likely to participate in various chemical reactions due to its functional groups.
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure desired conversion rates and product purity.
Understanding the mechanism of action for this compound involves exploring how it interacts at the molecular level with biological targets.
While specific data on this compound's mechanism is limited, compounds with similar structures often exhibit interactions with enzymes or receptors due to their ability to mimic natural substrates or inhibitors.
Research indicates that compounds with benzofuroxazine frameworks may influence pathways involved in inflammation or cancer progression by modulating enzyme activity or receptor signaling pathways.
The compound is typically presented as a solid with specific melting points depending on purity and crystalline form.
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases or through experimental characterization methods such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The potential applications of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one span across various scientific fields:
This compound represents a fascinating area of study within organic chemistry and pharmacology due to its unique structure and potential applications in drug development and synthesis methodologies. Further research could elucidate its full capabilities and mechanisms of action.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7